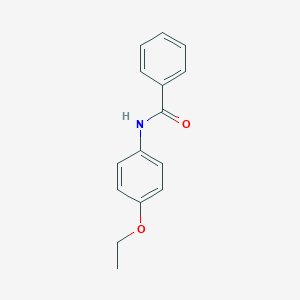
1-Allyl-3-bromobenzene
Übersicht
Beschreibung
1-Allyl-3-bromobenzene is an organic compound with the molecular formula C9H9Br. It features an allyl group and a bromine atom attached to a benzene ring. This compound is a versatile intermediate in organic synthesis, making it valuable for the preparation of more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-bromobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Potential use in the development of pharmaceuticals and biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can also undergo nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.59 (iLOGP) and 4.12 (XLOGP3) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This helps maintain its stability and ensures its effectiveness in chemical reactions .
Safety and Hazards
1-Allyl-3-bromobenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Zukünftige Richtungen
The future directions of 1-Allyl-3-bromobenzene research could involve its application in the synthesis of natural products. The Brown Allylation, which is used in its synthesis, can be applied to furnish valuable intermediates and versatile building blocks in the synthesis of complex natural products . This makes it a valuable compound in the field of organic chemistry .
Biochemische Analyse
Biochemical Properties
It is known that bromobenzenes can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of reactive intermediates, which may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Bromobenzenes are known to produce liver damage when administered in sufficient doses to laboratory animals . This suggests that 1-Allyl-3-bromobenzene could potentially have harmful effects on cells, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that the effects of this compound could potentially change over time, possibly due to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that high doses of this compound could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that this compound could potentially be transported and distributed in a manner that leads to its accumulation in the liver.
Subcellular Localization
Given its potential interactions with various enzymes, proteins, and other biomolecules , it is possible that it could be directed to specific compartments or organelles within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromobenzene can be synthesized through various methods. One common approach involves the bromination of allylbenzene. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like light or heat .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The allyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form 1-allylbenzene.
Common Reagents and Conditions:
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of 1-allylbenzene.
Vergleich Mit ähnlichen Verbindungen
- 1-Allyl-2-bromobenzene
- 1-Allyl-4-bromobenzene
- Allylbenzene
Uniqueness: 1-Allyl-3-bromobenzene is unique due to the specific positioning of the allyl and bromine groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds like 1-Allyl-2-bromobenzene and 1-Allyl-4-bromobenzene, which have different substitution patterns and reactivity .
Eigenschaften
IUPAC Name |
1-bromo-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZVRJVRZBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496816 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-89-1 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)
